Ethyl 3-bromo-5-cyano-4-fluorobenzoate
Description
Ethyl 3-bromo-5-cyano-4-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-7(5-13)9(12)8(11)4-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGMMPPUJYDUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-cyano-4-fluorobenzoate can be synthesized through a multi-step process involving the introduction of bromine, cyano, and fluorine groups onto the benzoic acid core. One common method involves the bromination of ethyl 3-fluorobenzoate, followed by a nucleophilic substitution reaction to introduce the cyano group. The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-cyano-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction Reactions: Products include ethyl 3-amino-5-cyano-4-fluorobenzoate.
Oxidation Reactions: Products include oxidized derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-cyano-4-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through its interaction with enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the cyano group.
Ethyl 4-bromo-3-fluorobenzoate: Similar structure but with different substitution pattern on the aromatic ring.
Ethyl 3-cyano-4-fluorobenzoate: Similar structure but lacks the bromine atom
Uniqueness
Ethyl 3-bromo-5-cyano-4-fluorobenzoate is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
Ethyl 3-bromo-5-cyano-4-fluorobenzoate is a synthetic organic compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of bromine (Br), cyano (CN), and fluorine (F) substituents on the benzene ring. These functional groups significantly influence the compound's reactivity and biological interactions.
- Molecular Formula : C10H8BrFNO2
- Functional Groups :
- Bromine (Br) : Participates in electrophilic substitution reactions.
- Cyano (CN) : An electron-withdrawing group that enhances reactivity.
- Fluorine (F) : Increases lipophilicity and stability, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, which influence the compound's binding affinity to various biomolecules. The fluorine atom enhances stability, making it more amenable to incorporation into biological systems .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells : Significant cytotoxic effects were observed at concentrations as low as 10 µM.
- Lung Cancer Cells : Induced apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several Gram-positive and Gram-negative bacteria. Notably, it has been tested against:
- Escherichia coli : Exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
- Staphylococcus aureus : Demonstrated significant inhibition at concentrations above 20 µg/mL.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds.
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| This compound | Contains Br, CN, F | Potential anti-cancer and antimicrobial properties |
| Ethyl 3-bromo-4-fluorobenzoate | Lacks cyano group | Limited reactivity compared to target compound |
| Ethyl 3-cyano-4-fluorobenzoate | Lacks bromine | Different binding affinities and activities |
Case Studies
-
Study on Anticancer Activity :
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in breast cancer cells through mitochondrial pathways . -
Antimicrobial Efficacy Assessment :
A research team investigated the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that it effectively inhibited the growth of multidrug-resistant strains of E. coli, suggesting its potential as a lead compound for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
